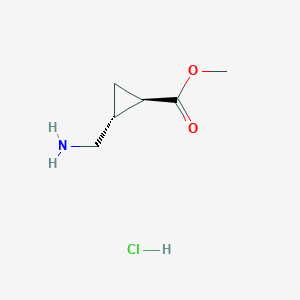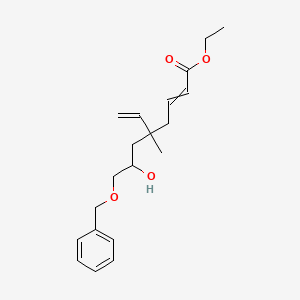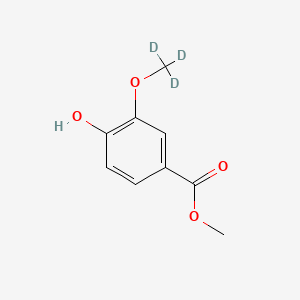
PyBlue ethylenediamine, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PyBlue ethylenediamine, trisodium salt, is a fluorescent probe used for labeling carbonyl compounds such as aldehyde/ketone . It falls under the category of Fluorescent Probes . The molecular formula of this compound is C20H15N2Na3O11S3 and it has a molecular weight of 624.5 .
Physical And Chemical Properties Analysis
PyBlue ethylenediamine, trisodium salt is a water-soluble solid . It has a molecular weight of 624.5 and a molecular formula of C20H15N2Na3O11S3 . More specific physical and chemical properties like melting point, boiling point, and solubility in various solvents are not provided in the searched resources.Applications De Recherche Scientifique
Chelation and Binding Effects : Ethylenediamine tetraacetate (EDTA), a related compound to PyBlue ethylenediamine, trisodium salt, has been studied for its effects on macrophage membranes. It was found that the disodium salt of EDTA inhibits the binding of vasoactive intestinal peptide to macrophage membranes, which could modify VIP-macrophage interaction modulating inflammatory mechanisms involved in periapical lesions (Segura et al., 1996).
Surfactant Stability Improvement : Trisodium N-hexadecyl ethylenediamine triacetate, synthesized from ethylenediamine, has been used to improve the stability of anionic surfactants in hard water. It exhibited good stability in hard water and other properties such as wetting power, dispersing power, and foaming power (Wang Xi-xin, 2004).
Metal Ion Separation and Detection : Ethylenediaminetetraacetic acid, disodium salt (a compound closely related to PyBlue ethylenediamine, trisodium salt), has been used as an eluant for separating and detecting nanogram levels of selected divalent and trivalent metal ions (Lien et al., 1987).
Nanoparticle Synthesis in Liquid Crystal : The synthesis of ethylenediaminetetraacetic acid disodium salt nanoparticles in the lamellar liquid crystal demonstrated that the presence of these nanoparticles could improve the lubrication properties of the lamellar liquid crystal system (Ding et al., 2006).
Antibiotic Synergism : The disodium salt of ethylenediamine-tetra-acetic acid has been shown to enhance the effect of various antibiotics on resistant strains of Pseudomonas aeruginosa, indicating a synergistic effect (Weiser et al., 1969).
Metal Ion Adsorption : The use of N-(trimethoxysilylpropyl) ethylenediamine triacetic acid, trisodium salt (EDTA-silane) for the enhanced removal of lead from aqueous solutions has been explored. SiO2-EDTA composites effectively adsorbed lead, demonstrating potential for wastewater treatment applications (Liu et al., 2017).
Soil and Plant Nutrition : The use of granulated ethylenediamine tetraacetic acid disodium salt coated with polyolefin resin showed significant enhancement in plant growth due to increased uptake of phosphorus and potassium (Phimsirikul et al., 2004).
Propriétés
Numéro CAS |
138039-52-8 |
|---|---|
Nom du produit |
PyBlue ethylenediamine, trisodium salt |
Formule moléculaire |
C20H15N2Na3O11S3 |
Poids moléculaire |
624.5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





